6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals and materials with unique properties. Research has demonstrated the versatility of pyrimidine derivatives in synthesizing novel compounds with potential therapeutic applications. For instance, the synthesis of pyrimidine and triazole derivatives has been explored for their antimicrobial activities, showcasing the compound's relevance in medicinal chemistry (El-Agrody et al., 2001).
Biological Activities and Applications
In the realm of biological applications, derivatives of pyrimidine have been synthesized and evaluated for their biological activities. Notably, some studies have focused on exploring these compounds' antibacterial and surface activity, providing a foundation for developing new antimicrobial agents (El-Sayed, 2006). Furthermore, the structural modification of these molecules, such as sulfanyl substitutions, has been a key focus in enhancing their pharmacological profiles.
Mechanistic Insights and Structural Analysis
Research has also delved into the mechanistic aspects and structural analysis of related pyrimidine derivatives. Spectroscopic techniques, including FT-IR and FT-Raman, have been employed to investigate these compounds' molecular structures, providing insights into their electronic properties and potential as chemotherapeutic agents (Alzoman et al., 2015).
Supramolecular Chemistry and Material Science
In addition to biological applications, pyrimidine derivatives have found applications in supramolecular chemistry, where they serve as building blocks for creating novel hydrogen-bonded supramolecular assemblies. These assemblies are significant for developing new materials with tailored properties for various technological applications (Fonari et al., 2004).
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been found to have a variety of pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action, efficacy, and stability of many compounds .
Properties
IUPAC Name |
6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c21-14-8-6-13(7-9-14)12-29-20-25-24-17(26(20)16-4-2-1-3-5-16)10-15-11-18(27)23-19(28)22-15/h1-9,11H,10,12H2,(H2,22,23,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUKUYSNJTWNCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.